molecular formula C11H12FN B598917 7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 1203683-68-4

7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No. B598917
M. Wt: 177.222
InChI Key: UJGQFOUHYJKAJX-UHFFFAOYSA-N
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Description

7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound with the molecular formula C11H12FN .


Molecular Structure Analysis

The molecular structure of this compound consists of a spiro[cyclopropane-1,4’-isoquinoline] core with a fluoro substituent at the 7’ position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.22 and its physical and chemical properties include a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives exhibit a broad spectrum of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. These compounds, due to their structural diversity and bioactivity, have been a focal point for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

Applications in Fragrance Chemistry

Cyclopropanation processes have significant implications in fragrance chemistry, leading to the development of high-impact fragrance ingredients with superior olfactory impacts. These include Javanol®, Serenolide®, Toscanol®, and Pashminol®, demonstrating the role of cyclopropane modifications in enhancing the performance of fragrance compounds (Schröder, 2014).

Fluorine as a Hydrogen Bond Acceptor

The role of fluorine in hydrogen bonding is critical for designing molecules with specific interactions. Fluorine's ability to act as a hydrogen bond acceptor impacts the stability and reactivity of organic compounds, influencing their pharmacological and physicochemical properties. This characteristic is essential for understanding the interactions of fluorinated compounds within biological systems and their potential utility in drug design (Howard et al., 1996).

Oxyfunctionalization of Activated CH2 Groups Adjacent to Cyclopropane

The oxidation of cyclopropane-containing compounds into cyclopropylketones presents a direct pathway towards the synthesis of functionally rich cyclopropane derivatives. This process is significant for the development of novel organic compounds with potential applications in drug development and synthetic organic chemistry (Sedenkova et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions for the research and application of this compound are not specified in the available resources .

properties

IUPAC Name

7-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-9-1-2-10-8(5-9)6-13-7-11(10)3-4-11/h1-2,5,13H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGQFOUHYJKAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745171
Record name 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

CAS RN

1203683-68-4
Record name 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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